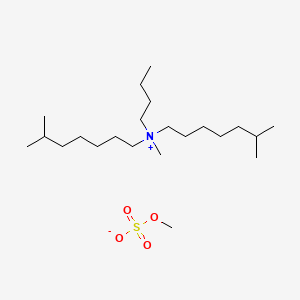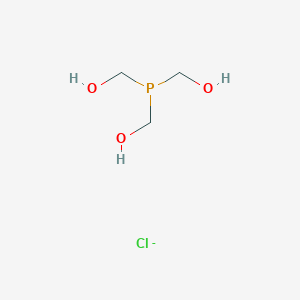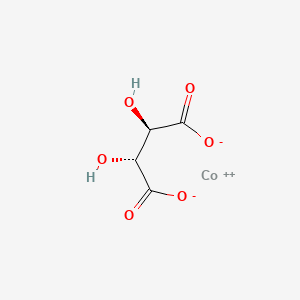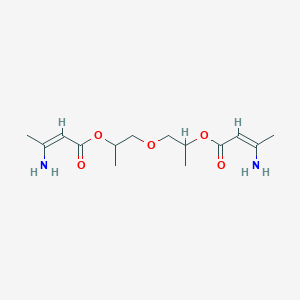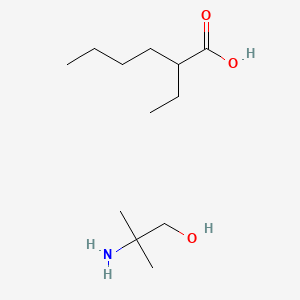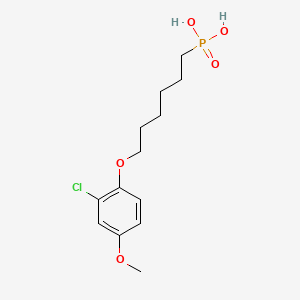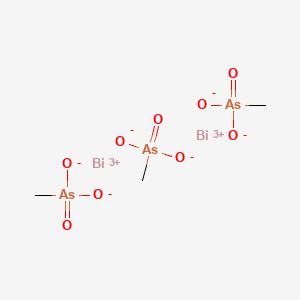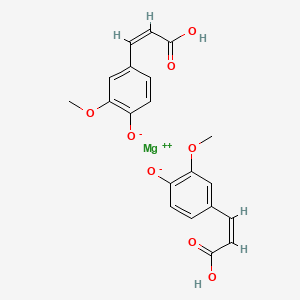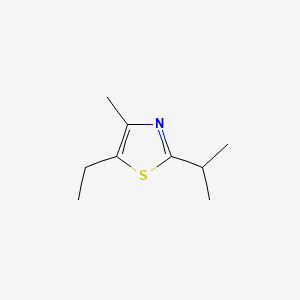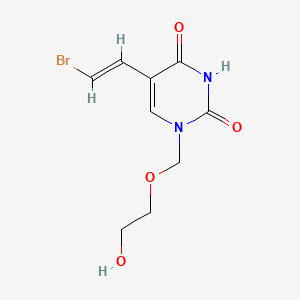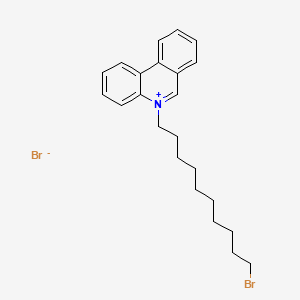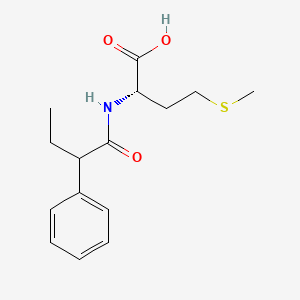
Cesium, isotope of mass 139
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium, isotope of mass 139, is a radioactive isotope of the element cesium. It has a mass number of 139, which means it contains 55 protons and 84 neutrons in its nucleus. This isotope is denoted as 139Cs. Cesium-139 is known for its relatively short half-life of approximately 9.27 minutes, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cesium-139 is typically produced through nuclear reactions. One common method involves the neutron capture by xenon-139, which then undergoes beta decay to form cesium-139. The reaction can be represented as: [ \text{139Xe} + n \rightarrow \text{139Cs} + \beta^- ]
Industrial Production Methods
Industrial production of cesium-139 is not common due to its short half-life and limited applications. it can be produced in nuclear reactors where neutron flux is available to facilitate the neutron capture process .
Analyse Chemischer Reaktionen
Types of Reactions
Cesium-139, like other cesium isotopes, can undergo various chemical reactions, including:
Oxidation: Cesium reacts with oxygen to form cesium oxide.
Reduction: Cesium can be reduced from its ionic form in certain chemical environments.
Substitution: Cesium can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Oxidation: Cesium reacts with oxygen at room temperature to form cesium oxide.
Reduction: Reducing agents such as hydrogen can reduce cesium ions to elemental cesium.
Substitution: Organic solvents and catalysts are often used in substitution reactions involving cesium.
Major Products
Oxidation: Cesium oxide (Cs2O)
Reduction: Elemental cesium (Cs)
Substitution: Various organic cesium compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Cesium-139 has several applications in scientific research:
Nuclear Physics: Used in studies involving nuclear reactions and decay processes.
Medical Research:
Environmental Studies: Used as a tracer to study the movement of cesium in the environment.
Wirkmechanismus
Cesium-139 exerts its effects primarily through its radioactive decay. It undergoes beta decay, emitting beta particles and transforming into barium-139. The emitted beta particles can interact with biological tissues, making cesium-139 useful in medical and biological research. The molecular targets and pathways involved in its action are primarily related to its radioactive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cesium-133: The only stable isotope of cesium, widely used in atomic clocks.
Cesium-137: A radioactive isotope with a longer half-life, used in medical and industrial applications.
Cesium-134: Another radioactive isotope with applications in environmental monitoring.
Uniqueness of Cesium-139
Cesium-139 is unique due to its short half-life and specific decay properties. Unlike cesium-137, which has a half-life of about 30 years, cesium-139 decays much more rapidly, making it suitable for short-term studies and applications where rapid decay is advantageous .
Eigenschaften
CAS-Nummer |
14808-14-1 |
|---|---|
Molekularformel |
Cs |
Molekulargewicht |
138.91336 g/mol |
IUPAC-Name |
cesium-139 |
InChI |
InChI=1S/Cs/i1+6 |
InChI-Schlüssel |
TVFDJXOCXUVLDH-LZFNBGRKSA-N |
Isomerische SMILES |
[139Cs] |
Kanonische SMILES |
[Cs] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


